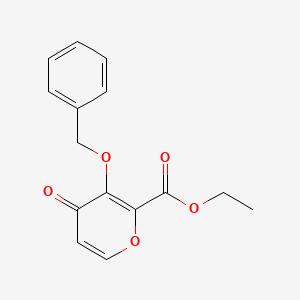

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-3-phenylmethoxypyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-2-18-15(17)14-13(12(16)8-9-19-14)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWDHGOVQBRIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

This guide provides a comprehensive overview of the synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a valuable pyranone derivative with applications in medicinal chemistry and drug development. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate, from a readily available starting material, followed by its subsequent benzylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of Pyranone Scaffolds

Pyranone derivatives are a class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, have made them attractive targets for organic synthesis. The title compound, this compound, incorporates a benzyl protecting group, which is a common strategy in multi-step syntheses to mask a reactive hydroxyl group, allowing for selective modifications at other positions of the molecule. The strategic introduction and subsequent removal of such protecting groups are fundamental concepts in modern organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the benzyl ether, leading back to the corresponding hydroxyl derivative, Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate. This precursor can be envisioned to arise from the esterification of the corresponding carboxylic acid, which in turn can be derived from commercially available starting materials like kojic acid.

Our synthetic strategy, therefore, involves a two-step sequence:

-

Synthesis of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate: This intermediate is prepared via a multi-step sequence starting from a suitable precursor, such as a derivative of kojic acid.

-

Benzylation of the Hydroxyl Group: The hydroxyl group of the pyranone ring is then protected as a benzyl ether using a Williamson ether synthesis.

This approach offers a convergent and efficient route to the desired product, utilizing well-established and reliable chemical transformations.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate

The synthesis of the key intermediate, Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate, can be achieved from a derivative of kojic acid. This involves the protection of the primary alcohol of kojic acid, followed by oxidation and subsequent esterification.

Step 1.1: Protection of the Primary Alcohol of a Kojic Acid Derivative

The initial step involves the selective protection of the primary hydroxyl group of a suitable kojic acid derivative to prevent its oxidation in the subsequent step. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group due to its stability under various reaction conditions and ease of removal.

Step 1.2: Oxidation of the Aldehyde

The protected kojic acid derivative is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation.

Step 1.3: Esterification to the Ethyl Ester

The final step in the synthesis of the precursor is the esterification of the carboxylic acid to the desired ethyl ester. Fischer esterification, using ethanol in the presence of a catalytic amount of strong acid, is a standard and effective method.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Protected Kojic Acid Derivative | - | 1.0 eq | - |

| Oxidizing Agent | - | 1.1 eq | - |

| Ethanol | 46.07 | Excess | - |

| Sulfuric Acid (conc.) | 98.08 | Catalytic | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

Oxidation: To a solution of the protected kojic acid derivative in a suitable solvent, add the oxidizing agent portion-wise at a controlled temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Esterification: Dissolve the crude carboxylic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound

The benzylation of the hydroxyl group of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks benzyl bromide in an SN2 reaction.

The Williamson Ether Synthesis: A Mechanistic Perspective

The Williamson ether synthesis is a classic and versatile method for preparing ethers. The choice of base is critical to ensure efficient deprotonation of the hydroxyl group without causing unwanted side reactions, such as hydrolysis of the ethyl ester. A moderately strong base, such as potassium carbonate, is often suitable for this purpose, as it is strong enough to deprotonate the phenolic hydroxyl group but generally does not promote ester saponification under anhydrous conditions. The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile, which can dissolve the reactants and facilitate the SN2 reaction.

Visualizing the Benzylation Reaction

A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application as a key synthetic intermediate. While direct experimental data for the title compound is limited in public literature, this guide establishes a robust understanding through a detailed examination of its immediate precursor, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and a scientifically grounded projection of the properties and synthesis of the target ethyl ester.

Introduction: The Significance of the 4-Oxo-4H-Pyran Scaffold

The 4-oxo-4H-pyran core is a privileged heterocyclic motif present in a wide array of natural products and biologically active molecules. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and biological characteristics, making it a valuable building block in medicinal chemistry. This compound, as a derivative, holds significant potential in the synthesis of complex molecular architectures for drug discovery. Its precursor, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a known intermediate in the synthesis of the second-generation HIV-1 integrase inhibitor, Dolutegravir, and the antiviral medication Baloxavir marboxil.[1][2][] This underscores the industrial and pharmaceutical relevance of this chemical family.

The Precursor: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

A thorough understanding of this compound begins with its parent carboxylic acid. This section details the synthesis and established properties of this pivotal intermediate.

Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

The synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid can be achieved through a multi-step process commencing from furfuryl alcohol.[1] A key step involves the TEMPO-catalyzed oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[4]

Caption: Synthesis pathway for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Experimental Protocol: Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one [4]

This protocol describes a robust and scalable oxidation reaction. The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite as the terminal oxidant provides a selective and efficient conversion under mild conditions.

-

Reaction Setup: To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1 part by weight), dichloromethane (approx. 8.5 parts by volume), and water (approx. 4.3 parts by volume).

-

Addition of Reagents: Stir the mixture and add sodium bicarbonate (approx. 1.9 parts by weight), sodium bromide (approx. 0.04 parts by weight), and TEMPO (approx. 0.06 parts by weight).

-

Controlled Oxidation: Cool the reaction mixture to 5°C. Slowly add a 10% aqueous solution of sodium hypochlorite (approx. 8.5 parts by volume) while maintaining the temperature at 5°C.

-

Reaction Monitoring and Quenching: Stir the mixture at 5°C for 1 hour post-addition. Upon completion, add a 30% aqueous solution of sodium thiosulfate to quench the excess oxidant.

-

Work-up and Isolation: Adjust the pH to approximately 4 with concentrated hydrochloric acid. Separate the organic phase, and extract the aqueous phase twice with dichloromethane. Combine the organic layers and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a white to off-white solid.[4]

Physicochemical and Spectroscopic Properties of the Carboxylic Acid

The properties of the carboxylic acid precursor are summarized below. These values provide a baseline for understanding the characteristics of its ethyl ester derivative.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₅ | [5] |

| Molecular Weight | 246.22 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 487.5 ± 45.0 °C | [4] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 2.00 ± 0.20 | [4] |

| Storage | 2-8°C | [4] |

Spectroscopic Data:

-

LC-MS: [M+H]⁺ = 247.06, [M]⁺ = 245.05.[4]

-

¹H NMR (DMSO-d₆): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H).[4]

This compound: Synthesis and Projected Properties

This section focuses on the target compound, providing a detailed methodology for its synthesis via esterification and a projection of its key chemical properties based on available data from analogous structures.

Proposed Synthesis: Fischer Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor. This acid-catalyzed reaction with ethanol is a classic and reliable transformation.[6]

Caption: Fischer esterification to produce the target ethyl ester.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for Fischer esterification and is optimized for the specific substrate.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1 equivalent) in anhydrous ethanol (serving as both reactant and solvent, typically 10-20 volumes).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents). The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The excess of ethanol serves to shift the reaction equilibrium towards the product side.

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Projected Physicochemical and Spectroscopic Properties

The following properties are projected for the title compound based on its structure and data from the related "Ethyl 4H-Pyran-4-one-2-carboxylate".[7][8]

| Property | Projected Value | Rationale |

| Molecular Formula | C₁₅H₁₄O₅ | Addition of C₂H₄ from esterification. |

| Molecular Weight | 274.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Similar to the carboxylic acid and ethyl comanate.[4][7] |

| Melting Point | Expected to be a defined melting point solid | Crystalline nature is typical for such compounds.[7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Typical for moderately polar organic esters. |

Projected Spectroscopic Data:

The presence of the ethyl group will introduce characteristic signals in the NMR spectra, which can be predicted with high confidence by comparison with the spectra of the carboxylic acid and ethyl comanate.[4][7]

-

¹H NMR:

-

The pyran ring protons are expected to have similar chemical shifts to the carboxylic acid precursor.

-

The benzylic protons (-OCH₂Ph) will likely appear as a singlet around δ 5.0-5.2 ppm.

-

The phenyl protons will appear in the aromatic region (δ 7.2-7.5 ppm).

-

The ethyl ester will show a quartet around δ 4.2-4.4 ppm (for the -OCH₂CH₃) and a triplet around δ 1.2-1.4 ppm (for the -OCH₂CH₃).

-

-

¹³C NMR:

-

The carbonyl carbon of the ester is expected around δ 160-165 ppm.

-

The pyranone carbonyl (C4) should be observed around δ 175-180 ppm.

-

The carbons of the ethyl group will appear at approximately δ 60-63 ppm (-OCH₂) and δ 13-15 ppm (-CH₃).

-

-

IR Spectroscopy:

-

Strong C=O stretching vibrations for the pyranone ketone (around 1650 cm⁻¹) and the ester carbonyl (around 1730 cm⁻¹).

-

C-O stretching bands for the ether and ester functionalities.

-

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate. The 4-pyranone ring can undergo various transformations. The electron-withdrawing nature of the carbonyl group at C4 makes the C2 and C6 positions susceptible to nucleophilic attack. The double bonds at C2-C3 and C5-C6 can participate in cycloaddition reactions.

The ester functionality can be hydrolyzed back to the carboxylic acid or converted to amides. The benzyloxy group serves as a protecting group for the 3-hydroxyl functionality and can be removed by catalytic hydrogenation to reveal the free hydroxyl group, opening up further avenues for derivatization.

The primary application of this compound and its precursor lies in providing the core scaffold for the synthesis of complex pharmaceuticals, most notably in the field of antiviral drug development.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with direct relevance to the pharmaceutical industry. This guide has provided a comprehensive overview of its chemical properties, grounded in the well-documented synthesis and characterization of its carboxylic acid precursor. The proposed synthetic protocol for the ethyl ester offers a reliable and scalable method for its preparation. The projected physicochemical and spectroscopic data provide a solid foundation for its identification and use in further synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-functionalized heterocyclic scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

- Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

-

3B Scientific (Wuhan) Corporation. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. Retrieved from [Link]

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]

-

ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

-

Ghoneim, A. A., & El-Gazzar, A. R. B. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

-

Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. Retrieved from [Link]

Sources

- 1. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 2. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

This document provides an in-depth technical guide to the spectroscopic characterization of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational spectroscopic principles to predict its spectral features. It further outlines the standardized methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and providing a robust framework for researchers.

Molecular Overview and Expected Structural Significance

This compound is a derivative of 4-pyranone, a heterocyclic motif of interest in medicinal chemistry. The related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a known intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor[1][2][3]. The ethyl ester functionalization alters the compound's polarity and may influence its pharmacokinetic properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stability.

Caption: Structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): Based on the structure, the following proton signals are predicted (in CDCl₃):

-

Ethyl Group: A quartet signal for the -OCH₂- protons, likely in the range of δ 4.2-4.5 ppm, coupled to a triplet signal for the -CH₃ protons around δ 1.2-1.4 ppm.

-

Pyranone Ring: Two distinct signals for the vinyl protons on the pyranone ring. These would appear as doublets. For a similar compound, ethyl 4H-pyran-4-one-2-carboxylate, these signals appear at δ 7.83 (d, J = 5.7 Hz) and δ 6.44 (dd, J = 5.7, 2.4 Hz)[4]. The benzyloxy substituent at the 3-position will influence the precise chemical shifts.

-

Benzyloxy Group: A singlet for the benzylic -OCH₂- protons, expected around δ 5.0-5.3 ppm. The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region, δ 7.2-7.5 ppm.

¹³C NMR (Carbon NMR): The predicted carbon signals are as follows:

-

Carbonyls: Two distinct carbonyl signals are expected at the downfield end of the spectrum (δ 160-180 ppm), corresponding to the ester and the pyranone ketone. In ethyl 4H-pyran-4-one-2-carboxylate, these appear at δ 178.4 (C-4) and δ 159.7 (ester C=O)[4].

-

Pyranone and Benzyloxy Carbons: Signals for the sp² hybridized carbons of the pyranone and benzene rings are expected in the δ 100-160 ppm region. The benzylic -OCH₂- carbon should appear around δ 70-75 ppm.

-

Ethyl Group: The -OCH₂- carbon is predicted around δ 60-65 ppm, and the -CH₃ carbon will be the most upfield signal, around δ 14-16 ppm.

Table 1: Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyranone C=O | - | ~178 |

| Ester C=O | - | ~160 |

| Aromatic C-H | 7.2-7.5 (m, 5H) | 127-137 |

| Pyranone C-H | ~7.8 (d), ~6.5 (d) | 118-155 |

| Benzylic CH₂ | ~5.2 (s, 2H) | ~70 |

| Ethyl OCH₂ | ~4.4 (q, 2H) | ~63 |

| Ethyl CH₃ | ~1.4 (t, 3H) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretching: Strong, sharp absorption bands are expected for the two carbonyl groups. The pyranone ketone C=O stretch will likely appear around 1650-1680 cm⁻¹. The ester C=O stretch is expected at a higher frequency, typically 1730-1750 cm⁻¹.

-

C-O Stretching: Bands corresponding to the C-O stretching of the ester and ether linkages are expected in the fingerprint region, between 1000-1300 cm⁻¹.

-

Aromatic and Vinyl C=C Stretching: Medium to weak bands are predicted in the 1500-1600 cm⁻¹ region.

-

Aromatic and Vinyl C-H Stretching: These will appear as a group of bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands for the ethyl and benzylic C-H bonds are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₅H₁₄O₅) is 274.27 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 275 should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI). The analogous carboxylic acid shows an [M+H]⁺ peak at m/z 247.06[2].

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z 229.

-

Cleavage of the benzyl group would lead to a prominent peak at m/z 91 (the tropylium ion).

-

Loss of the entire ethyl carboxylate group could also be a possible fragmentation pathway.

-

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining high-quality spectroscopic data.

NMR Data Acquisition

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS).

IR Data Acquisition

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A full scan over a relevant m/z range (e.g., 50-500) is typically performed.

-

Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the precursor ion (m/z 275) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established principles and data from analogous compounds. The detailed experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the scientific rigor required for chemical synthesis and drug development applications.

References

-

Autechem. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. [Link]

- Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024).

-

MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

-

Watson International. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2. [Link]

Sources

- 1. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2 [chemicalbook.com]

- 3. watson-int.com [watson-int.com]

- 4. Ethyl 4H-Pyran-4-one-2-carboxylate [mdpi.com]

Crystal structure of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

An In-Depth Technical Guide to the Prospective Crystal Structure of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The crystal structure of this compound is not currently available in the public domain. This guide, therefore, provides a comprehensive roadmap for its determination, from synthesis to structural analysis. The methodologies are grounded in established protocols for analogous compounds, ensuring a robust and scientifically sound approach.

Introduction: The Significance of Structural Elucidation

This compound is a derivative of 4H-pyran-4-one, a scaffold of significant interest in medicinal chemistry and materials science. The determination of its single-crystal X-ray structure is paramount for a definitive understanding of its three-dimensional architecture. This knowledge is crucial for:

-

Structure-Activity Relationship (SAR) Studies: A precise molecular geometry informs the design of novel derivatives with enhanced biological activity.

-

Drug Development: Understanding intermolecular interactions is key to predicting solid-state properties such as solubility, stability, and polymorphism, all critical parameters in drug formulation.

-

Materials Science: The crystal packing arrangement dictates the macroscopic properties of the material.

This guide will provide a comprehensive, step-by-step methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of this compound can be readily achieved through the esterification of its corresponding carboxylic acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. The synthesis of this precursor has been previously reported.[1][2]

Synthesis of this compound

This protocol is based on standard esterification procedures.

Experimental Protocol:

-

Dissolution: To a solution of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1.0 eq) in anhydrous ethanol (20 mL/g), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step. Several techniques should be systematically explored.

Experimental Protocol:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator or freezer to promote crystal growth.

X-ray Crystallography: Unveiling the Molecular Architecture

The following protocol is based on the successful structure determination of the related compound, Ethyl 4H-pyran-4-one-2-carboxylate.[3]

Data Collection

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations. A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.

Structure Solution and Refinement

Experimental Protocol:

-

Structure Solution: The structure is solved using direct methods or dual-space methods (e.g., using SHELXT).[3]

-

Structure Refinement: The solved structure is refined by full-matrix least-squares on F² using software such as SHELXL.[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystal Structure and Analysis

Based on the known structure of Ethyl 4H-pyran-4-one-2-carboxylate[3] and the presence of the benzyloxy group, we can anticipate several key structural features.

Molecular Geometry

The 4H-pyran-4-one ring is expected to be essentially planar. The ethyl carboxylate group may exhibit some degree of rotational freedom. The benzyloxy group will introduce additional conformational flexibility. A key point of analysis will be the dihedral angle between the pyran ring and the phenyl ring of the benzyloxy group.

Intermolecular Interactions

The crystal packing will likely be dominated by a combination of hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected, similar to those observed in Ethyl 4H-pyran-4-one-2-carboxylate.[3]

-

π-π Stacking: The presence of the aromatic ring in the benzyloxy group introduces the possibility of π-π stacking interactions, which could significantly influence the crystal packing.

Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for this compound, which can be used as a template for reporting the actual data once determined.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₅H₁₄O₅ |

| Formula weight | 274.27 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.0, 8.0, 15.0 |

| α, β, γ (°) | 90, 105, 90 |

| Volume (ų) | 1159 |

| Z | 4 |

| Calculated density (g/cm³) | 1.57 |

| Absorption coefficient (mm⁻¹) | 0.12 |

| F(000) | 576 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 173 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections collected | ~10000 |

| Independent reflections | ~2500 |

| R_int | 0.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.14 |

| Goodness-of-fit on F² | 1.05 |

Visualization of Experimental Workflow

Sources

The Architecture of a Privileged Scaffold: A Technical Guide to the Formation of Substituted 4H-Pyran-4-Ones

Foreword: The Enduring Relevance of the 4H-Pyran-4-one Core

To the discerning researcher in drug development and materials science, the 4H-pyran-4-one scaffold is more than a mere heterocyclic system; it is a privileged structure. Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscores its importance.[1][2] This guide provides an in-depth exploration of the core mechanistic principles governing the formation of substituted 4H-pyran-4-ones, moving beyond simple procedural descriptions to elucidate the underlying chemical logic that drives these elegant transformations. Our focus is on empowering the practicing scientist with the causal understanding necessary to not only replicate but also innovate in the synthesis of these valuable compounds.

I. The Classical Cornerstone: Intramolecular Cyclization of 1,3,5-Tricarbonyl Compounds

The most fundamental and biomimetic approach to the 4H-pyran-4-one ring system involves the intramolecular cyclization of a 1,3,5-tricarbonyl precursor. This strategy mimics the polyketide pathways observed in nature and offers a reliable, albeit sometimes challenging, route to the desired scaffold.[3] The choice of catalyst—acid or base—dictates the specific mechanistic pathway and can influence the substrate scope and reaction efficiency.

A. Acid-Catalyzed Dehydrative Cyclization: An Electrophilic Cascade

In the presence of a strong acid, such as sulfuric acid or triflic acid, the 1,3,5-triketone undergoes a series of protonation and enolization steps, culminating in a dehydrative cyclization. The causality behind this method lies in the acid's ability to activate the carbonyl groups, rendering them more susceptible to intramolecular nucleophilic attack.

The mechanism proceeds as follows:

-

Protonation and Enolization: The acid catalyst protonates one of the terminal carbonyl groups, increasing its electrophilicity. Tautomerization to the enol form provides the nucleophile for the subsequent cyclization.

-

Intramolecular Aldol Addition: The enol oxygen of one terminal keto-enol tautomer attacks the protonated carbonyl of the other, forming a six-membered cyclic hemiacetal intermediate.

-

Dehydration: Under the acidic conditions, the hemiacetal readily eliminates a molecule of water to form a stable, conjugated pyrylium ion.

-

Deprotonation: Loss of a proton from the hydroxyl group of the central keto-enol tautomer furnishes the final 4H-pyran-4-one product.

Figure 1: Workflow for Acid-Catalyzed Cyclization of 1,3,5-Triketones.

Experimental Protocol: Acid-Catalyzed Synthesis of 2,6-Dimethyl-4H-pyran-4-one

Objective: To synthesize 2,6-dimethyl-4H-pyran-4-one from acetylacetone (a 1,3-dicarbonyl compound which dimerizes in situ to a 1,3,5-triketone equivalent).

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flask containing acetylacetone (10.0 g, 0.1 mol), add concentrated sulfuric acid (5 mL) dropwise with stirring and cooling in an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The mixture will become viscous and darken in color.

-

Carefully pour the reaction mixture onto crushed ice (50 g).

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, followed by a final wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford pure 2,6-dimethyl-4H-pyran-4-one.

II. The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including 4H-pyran-4-ones. These one-pot processes, where three or more reactants combine in a cascade of reactions, offer significant advantages in terms of operational simplicity and rapid access to molecular diversity.[1][4]

A. The Domino Knoevenagel-Michael-Cyclization Pathway

A prevalent MCR for the synthesis of highly substituted 4H-pyrans (which can be precursors to 4H-pyran-4-ones depending on the starting materials) involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound. The choice of a basic catalyst, such as piperidine or N-methylmorpholine, is crucial for initiating the reaction cascade.

The mechanistic sequence is as follows:

-

Knoevenagel Condensation: The basic catalyst facilitates the condensation between the aldehyde and the active methylene compound to form a highly electrophilic Knoevenagel adduct.

-

Michael Addition: The enolate of the 1,3-dicarbonyl compound, also generated by the base, acts as a nucleophile and undergoes a Michael addition to the Knoevenagel adduct.

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and often elimination of a small molecule (like water) to afford the stable 4H-pyran ring system.

Figure 2: General Workflow for Multicomponent Synthesis of 4H-Pyrans.

Data Presentation: Catalyst Efficiency in MCRs

The choice of catalyst significantly impacts the yield and reaction time in these multicomponent reactions. The following table summarizes the performance of various catalysts in a model reaction for the synthesis of a 4H-pyran derivative.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Ethanol | Room Temp. | 2 | 40 | [2] |

| Acetic Acid | Ethanol | Reflux | 12 | Intermediate | [2] |

| Al₂O₃ | Solvent-free | 60 | 8 | 50 | [2] |

| MgO | Solvent-free | 60 | 10 | 60 | [2] |

| KOH loaded CaO | Solvent-free | 60 | 1.5 | 92 | [2] |

| Nd₂O₃ | Water | 80 | 0.75 | 93 | [2] |

III. Modern and Atom-Economical Approaches

While classical methods remain valuable, contemporary organic synthesis prioritizes atom economy and the use of novel catalytic systems. Several modern strategies for 4H-pyran-4-one synthesis exemplify these principles.

A. Synthesis from Diynones: A Hydration/Cyclization Cascade

A highly atom-economical route to 4H-pyran-4-ones involves the hydration and subsequent 6-endo cyclization of skipped diynones. This transformation can be promoted by strong acids or, more elegantly, by gold catalysts.[3] The gold catalyst activates the alkyne moieties, facilitating the nucleophilic attack of water and orchestrating the cyclization cascade.

Figure 3: Gold-Catalyzed Synthesis of 4H-Pyran-4-ones from Diynones.

This method is particularly attractive due to its directness and the generation of water as the only byproduct. The regioselectivity of the hydration is a critical factor, and the choice of catalyst and reaction conditions plays a pivotal role in controlling the outcome.

IV. Conclusion: A Scaffold of Opportunity

The synthesis of substituted 4H-pyran-4-ones is a rich and evolving field. From the foundational logic of 1,3,5-triketone cyclization to the efficiency of modern multicomponent and gold-catalyzed reactions, the synthetic chemist has a powerful arsenal of tools at their disposal. A thorough understanding of the underlying mechanisms is paramount for the rational design of novel derivatives with tailored properties for applications in medicine and materials science. This guide has sought to provide that foundational, mechanistic understanding, empowering researchers to not only utilize existing methods but also to contribute to the ongoing innovation in the synthesis of this remarkable heterocyclic scaffold.

References

-

El-Sayed, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. [Link]

-

Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134. [Link]

-

Zantioti-Chatzouda, E.-M., et al. (2018). Organocatalyzed Approach to the Synthesis of γ-Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. European Journal of Organic Chemistry, 2018(43), 5983-5989. [Link]

-

Shaabani, A., et al. (2011). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 10(4), 771-779. [Link]

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

Discovery and history of pyran-2-carboxylate derivatives

An In-Depth Technical Guide to the Discovery and History of Pyran-2-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran-2-carboxylate scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant biological and therapeutic importance. This technical guide provides a comprehensive overview of the discovery and historical development of pyran-2-carboxylate derivatives, with a focus on the evolution of synthetic methodologies and their expanding role in drug discovery. We will delve into the fundamental chemical principles that have guided the synthesis of these compounds, from early classical reactions to modern catalytic and stereoselective approaches. This guide aims to equip researchers and drug development professionals with a thorough understanding of the chemistry and therapeutic potential of this important class of molecules.

Introduction: The Enduring Significance of the Pyran-2-Carboxylate Core

The 2H-pyran-2-one ring, a six-membered unsaturated lactone, is a structural cornerstone found in a vast array of natural products exhibiting a wide spectrum of bioactivities, including antifungal, antibiotic, cytotoxic, and neurotoxic effects.[1] The inherent reactivity of the pyran-2-one ring, characterized by its susceptibility to nucleophilic attack at positions C-2, C-4, and C-6, has made it a versatile building block in synthetic chemistry.[1] This reactivity has been harnessed to construct complex molecular architectures and to generate libraries of compounds for drug discovery programs. The journey of pyran-2-carboxylate derivatives from their initial discovery to their current status as key pharmacophores is a testament to the continuous evolution of synthetic organic chemistry and our growing understanding of molecular recognition in biological systems.

Early Synthetic Strategies: Laying the Foundation

The initial forays into the synthesis of pyran derivatives were largely centered around classical condensation and cycloaddition reactions. A foundational approach involved the reaction of α,β-unsaturated carbonyl compounds with vinyl ethers, often requiring high temperatures.[2] While effective in providing access to the basic pyran scaffold, these early methods were often limited by low reaction velocities and the propensity for polymerization at elevated temperatures, which could significantly reduce yields.[2]

A significant advancement in this area was the development of catalytic systems to promote the reaction under milder conditions. The use of zinc salts as catalysts, for instance, enabled the preparation of 2-substituted-3,4-dihydro-2H-pyrans at lower temperatures and in shorter reaction times, thereby minimizing competing polymerization side reactions.[2]

Diagram: Early Synthesis of Dihydropyrans

Caption: Early catalytic synthesis of dihydropyran derivatives.

The Rise of Multi-Component Reactions: Efficiency and Diversity

A paradigm shift in the synthesis of highly functionalized pyran derivatives came with the advent of multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.

A prominent example is the one-pot synthesis of 3-benzoylamino derivatives of pyran-2-ones.[3][4] This methodology involves the reaction of ketones with N,N-dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid in the presence of acetic anhydride.[3] This approach allows for the construction of complex pyran-2-one systems from readily available starting materials in a highly convergent manner.

Experimental Protocol: One-Pot Synthesis of 3-Benzoylamino-cycloalka[b]pyran-2-ones

Step 1: Enaminoketone Formation

-

A mixture of the corresponding cycloalkanone (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMFDMA, 20 mmol) is heated under reflux for 16 hours.

-

The volatile components (methanol and excess DMFDMA) are removed under reduced pressure to yield the crude α-enaminoketone.

Step 2: Cyclization and Acylation

-

To the crude enaminoketone, hippuric acid (10 mmol) and acetic anhydride (15 mL) are added.

-

The reaction mixture is heated at 90°C for 4 hours.

-

The volatile components are again removed in vacuo.

Step 3: Rearrangement and Product Isolation

-

To the resulting residue, a mixture of pyridine and triethylamine (4:1, 10 mL) is added, and the mixture is refluxed for 9 hours.

-

After evaporation of the solvents, ethanol is added to the residue.

-

The crystalline product is isolated by filtration.

Modern Synthetic Innovations: Catalysis and Stereocontrol

Contemporary research in pyran-2-carboxylate synthesis is heavily focused on the development of novel catalytic systems and methods for achieving high levels of stereocontrol. The inherent chirality of many biologically active natural products containing the pyran motif necessitates the development of enantioselective synthetic strategies.

Chiral auxiliaries have been employed to control the stereochemical outcome of reactions leading to pyran derivatives.[5] These are stereogenic groups that are temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction, after which they can be removed.[5] While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.

More recently, organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of pyrans. These methods offer the potential for high enantioselectivity and atom economy. For instance, phosphine-catalyzed (3+3) annulations between allenoates and 1C,3O-bisnucleophiles provide a direct and efficient route to stable 2H-pyrans.[6]

Table: Comparison of Synthetic Methodologies for Pyran Derivatives

| Methodology | Description | Advantages | Disadvantages | Key References |

| Classical Cycloaddition | Reaction of α,β-unsaturated carbonyls with vinyl ethers. | Simple starting materials. | High temperatures, low yields, polymerization. | [2] |

| Multi-Component Reactions | One-pot synthesis from three or more starting materials. | High efficiency, diversity-oriented. | Can be sensitive to reaction conditions. | [3][4] |

| Chiral Auxiliary-Mediated Synthesis | Use of a temporary chiral group to direct stereochemistry. | Good stereocontrol. | Requires additional synthetic steps. | [5] |

| Modern Catalytic Methods | Organocatalysis and transition-metal catalysis. | High enantioselectivity, atom economy. | Catalyst development can be challenging. | [6] |

Biological Activities and Drug Discovery Applications

The pyran scaffold is a common feature in a wide range of biologically active compounds. This has made pyran-2-carboxylate derivatives attractive targets for drug discovery and development.

Antimicrobial and Antiviral Activity: Numerous pyran derivatives have demonstrated potent activity against bacteria, fungi, and viruses.[7][8][9] For example, certain 2-pyrones have shown inhibitory activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[9]

Anticancer Properties: The pyran motif is present in several anticancer agents. Some fused pyran derivatives have been investigated as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy.[10] The pyrano-quinoline core, for instance, has been shown to fit into the ATP-binding site of these kinases, leading to the inhibition of cancer cell proliferation.[10]

Neuroprotective Effects: There is growing interest in the potential of pyran derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease.[11] Luteolin, a flavonoid containing a pyran ring, has demonstrated neuroprotective properties.[11]

HIV Protease Inhibition: A notable example of a pyran-containing drug is Tipranavir, an HIV protease inhibitor used in the treatment of AIDS.[5] The development of Tipranavir involved the use of a chiral auxiliary to control the stereochemistry of a key intermediate.[5]

Diagram: The Role of Pyran Derivatives in Drug Discovery

Caption: Biological activities and therapeutic applications of pyran derivatives.

Future Perspectives

The rich history and diverse reactivity of pyran-2-carboxylate derivatives suggest that they will continue to be a fertile ground for discovery in the years to come. Future research will likely focus on the development of more efficient and sustainable synthetic methods, including the use of green chemistry principles and novel catalytic systems. The exploration of new biological targets for pyran-based compounds, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.[12]

References

- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.

- Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. (2008). HETEROCYCLES, 77(2).

- Chiral auxiliary. In Wikipedia.

- Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2007). ARKIVOC, 2007(viii), 97-111.

- Recent Advances in the Synthesis of 2H-Pyrans. (2018). Molecules, 23(11), 2947.

- Synthesis and biological activities of some fused pyran derivatives. (2016). Arabian Journal of Chemistry, 9, S966-S970.

- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar.

- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- Synthesis of 2H-pyrans. Organic Chemistry Portal.

- Plausible mechanistic pathway of the synthesis of pyran derivatives 2.

- Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). Semantic Scholar.

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PMC - NIH.

- 2-Pyrones possessing antimicrobial and cytotoxic activities. (2008).

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PMC - PubMed Central.

- Synthesis and biological activities of some fused pyran deriv

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. 2H-Pyran synthesis [organic-chemistry.org]

- 7. arabjchem.org [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of Benzyloxy-Pyran Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyran Scaffold and the Influence of the Benzyloxy Moiety

The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of significant biological importance.[1] Its prevalence in pharmacologically active compounds has earned it the designation of a "privileged structure" in medicinal chemistry.[2] Pyran derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] This guide delves into the burgeoning field of benzyloxy-pyran compounds, exploring how the incorporation of a benzyloxy group can modulate and enhance the therapeutic potential of the pyran core.

The benzyloxy substituent, with its aromatic ring and flexible ether linkage, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can engage in crucial π-π stacking and hydrophobic interactions within biological targets, enhance metabolic stability, and modulate solubility.[4][5] This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into benzyloxy-pyran compounds, offering a roadmap for the rational design of novel therapeutics.

I. Synthetic Strategies for Benzyloxy-Pyran Scaffolds: A Gateway to Chemical Diversity

The synthesis of benzyloxy-pyran derivatives can be achieved through various strategic approaches, often building upon established methods for pyran ring formation with the introduction of the benzyloxy group at a key step.

A. One-Pot Multicomponent Reactions (MCRs) for 4H-Pyran Core Synthesis

A highly efficient and atom-economical approach to constructing the 4H-pyran scaffold is through one-pot multicomponent reactions.[6] These reactions typically involve the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound.[3]

Rationale for MCRs: This strategy is favored for its operational simplicity, high yields, and the ability to generate a diverse library of compounds from readily available starting materials. The use of a catalyst, often a mild base like piperidine, facilitates a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3]

Experimental Protocol: Synthesis of a 2-amino-4H-pyran derivative [3]

-

Reaction Setup: To a solution of a benzyloxy-substituted aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

-

Addition of β-Ketoester: To the above mixture, add a β-ketoester (e.g., ethyl acetoacetate) (1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solid product is typically collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-amino-4H-pyran derivative.

B. Synthesis of 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamides

Derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid are of particular interest due to their potential as kinase inhibitors.[3] The synthesis involves a multi-step process starting from a suitable pyranone precursor.

Experimental Protocol: Synthesis of 5-benzyloxy-6-methyl-4-oxo-N-phenyl-4H-pyran-2-carboxamide [3]

-

Starting Material Synthesis: Synthesize 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid from a suitable starting material like 3-hydroxy-2-methyl-4-pyrone through a series of protection and oxidation steps.

-

Amide Coupling: To a solution of 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (0.4 mmol) in dichloromethane (5 mL), add 2-chloro-1-methylpyridinium iodide (CMPI) (0.5 mmol).

-

Reaction Progression: Reflux the mixture for 1 hour. Then, add aniline (0.5 mmol) and triethylamine (1.0 mmol).

-

Final Steps: Continue refluxing for 14 hours. After evaporation of the solvent, dissolve the residue in ethyl acetate and wash sequentially with 1 M aqueous hydrochloric acid, 1 M aqueous sodium hydroxide, and distilled water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.[3]

II. Anticancer Activity: Targeting Proliferation and Survival Pathways

Pyran-based compounds have shown significant promise as anticancer agents, and the introduction of a benzyloxy group can enhance this activity.[2][7] These compounds often exert their effects by targeting key players in cell cycle regulation and survival signaling.

A. Mechanism of Action: Inhibition of Key Kinases

A prevalent mechanism of anticancer activity for pyran derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, some 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed as potential inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell growth, proliferation, and invasion.[3]

Diagram: Simplified Src Kinase Inhibition Pathway

Caption: Inhibition of Src kinase by a benzyloxy-pyran compound disrupts downstream signaling pathways, leading to reduced cancer cell proliferation and invasion.

B. In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8] It measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Assay for Anticancer Activity [9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzyloxy-pyran compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Table 1: Exemplary Anticancer Activity of Pyran Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyrano[4,3-b]pyran | SW-480 (Colon) | 34.6 - 38.6 | [11] |

| Dihydropyrano[4,3-b]pyran | MCF-7 (Breast) | 26.6 - 42.6 | [11] |

| Oxygen-heterocyclic-based pyran | PC-3 (Prostate) | 0.7 - 3.3 | [7] |

| Oxygen-heterocyclic-based pyran | SKOV-3 (Ovarian) | 0.6 - 0.8 | [7] |

| Benzofuran derivative with benzyloxy | SQ20B (Head and Neck) | 0.46 | [2] |

III. Antiviral Properties: A Broad Spectrum of Activity

The pyran scaffold is also a promising platform for the development of antiviral agents. Notably, benzyloxy-substituted uracil derivatives have demonstrated potent activity against both HIV-1 and influenza H1N1 virus.[12]

A. Mechanism of Action: Targeting Viral Enzymes

The antiviral activity of these compounds often stems from their ability to inhibit crucial viral enzymes. For example, certain 1,6-bis[(benzyloxy)methyl]uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication.

Diagram: Experimental Workflow for Antiviral Screening

Caption: A typical workflow for evaluating the antiviral activity of benzyloxy-pyran compounds using a plaque reduction assay.

B. Antiviral Efficacy Assessment: The Plaque Reduction Assay

The plaque reduction assay is a gold standard for quantifying the antiviral activity of a compound.[13] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Experimental Protocol: Plaque Reduction Assay [13]

-

Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza, MT-4 for HIV) in 24-well plates to form a confluent monolayer.

-

Virus Inoculation: Inoculate the cell monolayers with a known amount of virus (e.g., 40-80 plaque-forming units per well).

-

Compound Overlay: After a 90-minute adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the benzyloxy-pyran compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Stain the cells with a vital dye (e.g., crystal violet) to visualize and count the plaques.

-

EC50 Determination: Calculate the effective concentration 50 (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Table 2: Antiviral Activity of Benzyloxy-Containing Compounds

| Compound Class | Virus | Host Cell | EC50 | Reference |

| Dihydro-alkyloxy-benzyl-oxopyrimidine | Influenza A (H1N1) | MDCK | 9 µM | [14] |

| Dihydro-alkyloxy-benzyl-oxopyrimidine | Influenza A (H3N2) | MDCK | 18 µM | [14] |

| Dihydro-alkyloxy-benzyl-oxopyrimidine | Influenza B | MDCK | 33 µM | [14] |

| 1,6-Bis[(benzyloxy)methyl]uracil | HIV-1 | MT-4 | Submicromolar | [12] |

IV. Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Pyran derivatives have been shown to possess anti-inflammatory properties, and the benzyloxy moiety can contribute to this activity.

A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of pro-inflammatory prostaglandins.[15]

Diagram: COX-2 Inhibition and Anti-inflammatory Effect

Caption: Benzyloxy-pyran compounds can exert anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.

B. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [16]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the benzyloxy-pyran compounds or a reference drug (e.g., indomethacin) intraperitoneally or orally 30 minutes before carrageenan injection.

-

Induction of Edema: Induce inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.

Table 3: Anti-inflammatory Activity of Pyran Derivatives

| Compound Class | Model | Key Findings | Reference |

| Fused Pyrrolopyrimidine | In vitro | Significant inhibition of TLR4, TLR2, and COX-2 | [15] |

| Benzofuran-pyrazole hybrid | In vivo | Reduction of IL-1β, TNF-α, and IL-6 | [17] |

V. Structure-Activity Relationship (SAR) and Future Directions

The systematic exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of benzyloxy-pyran compounds.[1] SAR studies involve synthesizing and testing a series of analogs with modifications at various positions of the benzyloxy and pyran moieties to identify the key structural features responsible for the desired pharmacological effect.

Key areas for future investigation include:

-

Substitution on the Benzyl Ring: Exploring the impact of electron-donating and electron-withdrawing groups on the benzyl ring to enhance target binding and selectivity.

-

Modifications of the Pyran Core: Investigating different substitution patterns on the pyran ring to improve potency and pharmacokinetic properties.

-

Hybrid Molecules: Designing hybrid molecules that combine the benzyloxy-pyran scaffold with other pharmacophores to achieve multi-target activity.

Conclusion

Benzyloxy-pyran compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their synthetic accessibility, coupled with their potential to interact with key biological targets, makes them attractive candidates for drug discovery and development. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action in the context of cancer, viral infections, and inflammation. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). PubMed. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved from [Link]

-

Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. (2009). PubMed. Retrieved from [Link]

-

Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles. (2023). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. (2012). PubMed. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). PubMed Central. Retrieved from [Link]

-

Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (2018). PubMed Central. Retrieved from [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Virongy. Retrieved from [Link]

-

Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group. (2011). PubMed. Retrieved from [Link]

-

Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (2018). ResearchGate. Retrieved from [Link]

-

Discovery of dihydro-alkyloxy-benzyl-oxopyrimidines as promising anti-influenza virus agents. (2012). PubMed. Retrieved from [Link]

-

Synthesis and anti-inflammatory--analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. (2015). ResearchGate. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved from [Link]

-

HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024). YouTube. Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2017). ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (2017). PubMed Central. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). PubMed. Retrieved from [Link]

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2015). ResearchGate. Retrieved from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). OUCI. Retrieved from [Link]

-

anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (2020). Semantic Scholar. Retrieved from [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2020). OEMS Connect Journals. Retrieved from [Link]

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2022). National Institutes of Health. Retrieved from [Link]

-

Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (2024). Trends in Advanced Sciences and Technology. Retrieved from [Link]

-

Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. Retrieved from [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2020). Frontiers. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Retrieved from [Link]

-

Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. (2023). ResearchGate. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

-